molecular formula C7H6BrFO B2496722 2-Bromo-4-fluoro-6-methylphenol CAS No. 1572185-50-2

2-Bromo-4-fluoro-6-methylphenol

Cat. No.: B2496722
CAS No.: 1572185-50-2
M. Wt: 205.026
InChI Key: CRFKFEAHGVZUFU-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-6-methylphenol is an organic compound with the molecular formula C7H6BrFO. It is a halogenated phenol derivative, characterized by the presence of bromine, fluorine, and a methyl group attached to a benzene ring. This compound is known for its bactericidal properties and is used as a pharmaceutical intermediate .

Mechanism of Action

Mode of Action

The bromine and fluorine substituents on the phenol ring may enhance these interactions due to their electronegativity and size .

Result of Action

As a phenolic compound, it may exert antioxidant, anti-inflammatory, and antimicrobial effects, among others. The presence of bromine and fluorine may enhance these effects due to their electronegativity and size .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-fluoro-6-methylphenol . Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity. The compound’s interaction with its environment is an important consideration in its use and storage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Bromo-4-fluoro-6-methylphenol typically involves a two-step process:

Industrial Production Methods

In industrial settings, nitrosyl sulfuric acid is used as an acylation reagent during the diazotization hydrolysis step. This method is environmentally friendly as it produces waste acid that is easy to treat. Additionally, the use of bromine in the bromination step is minimized, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-6-methylphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The phenolic group can be oxidized or reduced depending on the reagents used.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of 2-methyl-4-fluorophenol yields this compound .

Scientific Research Applications

2-Bromo-4-fluoro-6-methylphenol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methylphenol: Similar structure but lacks the fluorine atom.

    4-Fluoro-2-methylphenol: Similar structure but lacks the bromine atom.

Uniqueness

2-Bromo-4-fluoro-6-methylphenol is unique due to the presence of both bromine and fluorine atoms, which enhance its chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2-bromo-4-fluoro-6-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO/c1-4-2-5(9)3-6(8)7(4)10/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFKFEAHGVZUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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